N-cyclohexyl-2-methyl-5-(prop-2-en-1-ylsulfamoyl)benzamide
Overview
Description
N-cyclohexyl-2-methyl-5-(prop-2-en-1-ylsulfamoyl)benzamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties . This compound is characterized by its unique structure, which includes an allylamino group, a sulfonyl group, a cyclohexyl group, and a methylbenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-methyl-5-(prop-2-en-1-ylsulfamoyl)benzamide typically involves the reaction of 5-[(allylamino)sulfonyl]-2-bromobenzoic acid with cyclohexylamine under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-methyl-5-(prop-2-en-1-ylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-2-methyl-5-(prop-2-en-1-ylsulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antibacterial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-methyl-5-(prop-2-en-1-ylsulfamoyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s antibacterial and antiviral effects . Additionally, the compound’s structure allows it to interact with various cellular receptors, potentially modulating inflammatory responses and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-[(allylamino)sulfonyl]-2-bromobenzoic acid: Shares the sulfonyl and allylamino groups but differs in the presence of a bromine atom instead of the cyclohexyl and methylbenzamide moieties.
Sulfanilamide: A simpler sulfonamide with a primary amine group and no additional substituents.
Uniqueness
N-cyclohexyl-2-methyl-5-(prop-2-en-1-ylsulfamoyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclohexyl group and the methylbenzamide moiety distinguishes it from simpler sulfonamides, potentially enhancing its therapeutic properties and making it a valuable compound for research and development.
Properties
IUPAC Name |
N-cyclohexyl-2-methyl-5-(prop-2-enylsulfamoyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-3-11-18-23(21,22)15-10-9-13(2)16(12-15)17(20)19-14-7-5-4-6-8-14/h3,9-10,12,14,18H,1,4-8,11H2,2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNLOKSECWBEEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC=C)C(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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